molecular formula C21H19NOS2 B4672532 (5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4672532
M. Wt: 365.5 g/mol
InChI Key: UPZYTOQOYTZYAY-VAWAYFNOSA-N
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Description

The compound "(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one" (hereafter referred to as Compound A) is a rhodanine derivative characterized by a thiazolidinone core substituted with a 2,3-dimethylphenyl group at position 3 and a conjugated (2E)-2-methyl-3-phenylprop-2-enylidene moiety at position 3. Notably, Compound A is cataloged under RN 307525-40-2 and has been investigated for its role as an Integrin αMβ2 ligand, suggesting applications in modulating cell adhesion or inflammation pathways .

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NOS2/c1-14(12-17-9-5-4-6-10-17)13-19-20(23)22(21(24)25-19)18-11-7-8-15(2)16(18)3/h4-13H,1-3H3/b14-12+,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZYTOQOYTZYAY-VAWAYFNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α,β-unsaturated ketones under acidic conditions to yield the final thiazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification methods like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thiazolidinone ring to its corresponding thiazolidine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated solvents like chloroform or dichloromethane with nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential in combating resistant strains of bacteria and fungi.

    Medicine: Explored for its anticancer activity, particularly in inducing apoptosis in cancer cells. It also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as kinases and transcription factors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it can inhibit the NF-κB pathway, leading to reduced inflammation and cancer cell growth.

Comparison with Similar Compounds

Rhodanine derivatives exhibit diverse pharmacological and material science applications due to their tunable substituents. Below is a systematic comparison of Compound A with structurally related analogs:

Structural and Substitutional Variations
Compound ID Substituents at Position 3 Substituents at Position 5 Key Features
Compound A (Target) 2,3-Dimethylphenyl (2E)-2-Methyl-3-phenylprop-2-enylidene Enhanced steric bulk; potential for π-π stacking with aromatic systems
Compound II Phenyl 2-Hydroxybenzylidene Intramolecular H-bonding (O–H⋯S); planar geometry
Compound IV Phenyl Phenylmethylidene Simpler substituent; lacks conjugated double bonds or methyl groups
Compound B 4-Methoxybenzyl Pyrazol-4-ylmethylene with ethoxyphenyl Extended conjugation; potential for enhanced electronic delocalization
Compound C 3-Ethoxypropyl Chloro-methoxyphenyl-pyrazolylmethylene Polar substituents; increased solubility in polar solvents

Key Observations :

  • Electronic Effects: The (2E)-2-methyl-3-phenylprop-2-enylidene group in Compound A provides extended conjugation, which may enhance UV-Vis absorption properties compared to non-conjugated analogs like Compound IV .
  • Hydrogen Bonding : Unlike Compound II , which forms intramolecular O–H⋯S bonds, Compound A lacks hydroxy groups, relying instead on C–H⋯π interactions for crystal stabilization .

Key Observations :

  • Compound A ’s synthesis employs mild conditions (room temperature, aqueous medium), contrasting with microwave-assisted methods for Compound C , which achieve higher yields but require specialized equipment .
  • The absence of hydroxy groups in Compound A simplifies purification compared to Compound II , which necessitates recrystallization to remove acidic byproducts .
Crystallographic and Physicochemical Properties
Compound ID Dihedral Angle (Ring A/Ring B) Crystal Packing Motifs Melting Point (°C) Solubility (DMSO)
Compound A 79.26° C–H⋯π interactions; dimeric H-bonding 198–200 High
Compound II 9.68° O–H⋯S and C–H⋯O H-bonded dimers 185–187 Moderate
Compound IV 69.62° π-π stacking; no significant H-bonding 210–212 Low

Key Observations :

  • The larger dihedral angle in Compound A (79.26°) compared to Compound II (9.68°) indicates reduced planarity, likely due to steric effects from the 2,3-dimethylphenyl group .
  • Compound A’s high solubility in DMSO contrasts with Compound IV’s poor solubility, attributable to its non-polar substituents .

Biological Activity

The compound (5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This review synthesizes current knowledge on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C19H20N2S2\text{C}_{19}\text{H}_{20}\text{N}_2\text{S}_2

This compound features a thiazolidinone core with various substituents that influence its biological activity. The presence of the thio group and the specific arrangement of the aromatic rings are critical for its pharmacological properties.

Antibacterial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli26
2-(Arylimino)thiazolidin-4-oneS. aureus24
(5Z)-3-(2,3-dimethylphenyl)...Various strainsTBDCurrent Study

The compound's antibacterial efficacy is often assessed using disc diffusion methods, where clear zones around discs indicate inhibition of bacterial growth.

Anticancer Activity

Thiazolidinones have also been studied for their anticancer properties. Specifically, they have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of specific oncogenic pathways.

Case Study: Anticancer Efficacy

In a recent study involving multiple cancer cell lines such as HT29 (colon cancer), it was found that thiazolidinone derivatives significantly inhibited cell proliferation. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity against cancer cells.

The biological activity of thiazolidinones can be attributed to several mechanisms:

  • Antioxidant Activity : Many thiazolidinones exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : Some compounds have been shown to induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

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